2-Methyl-1-dodecanol

Antimicrobial Selectivity Food Preservation Guerbet Alcohols

2-Methyl-1-dodecanol (2-Methyldodecan-1-ol) is a C13 β-branched primary alcohol , belonging to the class of Guerbet alcohols. Its molecular structure (C₁₃H₂₈O, MW: 200.36 g/mol) features a hydroxyl group at the C1 position and a methyl branch at the C2 position of a dodecyl chain.

Molecular Formula C13H28O
Molecular Weight 200.36 g/mol
CAS No. 22663-61-2
Cat. No. B1605967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-dodecanol
CAS22663-61-2
Molecular FormulaC13H28O
Molecular Weight200.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C)CO
InChIInChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-13(2)12-14/h13-14H,3-12H2,1-2H3
InChIKeySCHAAFQMJJWGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-dodecanol (CAS 22663-61-2): A β-Branched C13 Guerbet Alcohol for Specialized Formulation and Synthesis


2-Methyl-1-dodecanol (2-Methyldodecan-1-ol) is a C13 β-branched primary alcohol [1], belonging to the class of Guerbet alcohols [2]. Its molecular structure (C₁₃H₂₈O, MW: 200.36 g/mol) features a hydroxyl group at the C1 position and a methyl branch at the C2 position of a dodecyl chain . This branching imparts distinct physicochemical properties, such as a lower melting point and altered solubility, compared to its linear analog, 1-dodecanol [2]. It is recognized as a Priority Assessment Chemical Substance (PACS) under Japan's chemical regulations [3], and is used as a key intermediate in the synthesis of complex molecules like the antifungal agent Khafrefungin [4].

Why Direct Substitution with Linear 1-Dodecanol or Other Guerbet Alcohols is Not Feasible


Generic substitution of 2-Methyl-1-dodecanol with linear 1-dodecanol or even other C12/C13 Guerbet alcohols is not straightforward due to significant differences in physical properties and performance. Linear 1-dodecanol is a solid at room temperature (melting point ~24 °C), whereas β-branched Guerbet alcohols like 2-methyl-1-dodecanol remain liquid due to branching [1]. This branching also impacts interfacial behavior: for instance, secondary alcohol derivatives exhibit critical micelle concentrations (CMC) that are 3-5 times higher than their primary linear counterparts, while also achieving lower surface tensions above the CMC [2]. Furthermore, head-to-head studies reveal that 2-methyl-1-dodecanol displays distinct biological activity profiles compared to closely related molecules like 2-butyl-1-octanol and 2-hexyl-1-decanol [3]. These structural and functional divergences necessitate a compound-specific evaluation, as detailed below.

Quantitative Evidence for Selecting 2-Methyl-1-dodecanol: Comparative Performance Data


Differential Antimicrobial Selectivity vs. 2-Butyl-1-octanol and 2-Hexyl-1-decanol in a Food Spoilage Model

In a study assessing the antimicrobial potential of volatile organic compounds against meat spoilage bacteria, 2-Methyl-1-dodecanol exhibited a distinct, strain-specific inhibition profile compared to the closely related Guerbet alcohols 2-Butyl-1-octanol and 2-Hexyl-1-decanol [1]. Its activity is characterized by selective inhibition (denoted as 't') against *Serratia proteamaculans* and *Pseudomonas fragi* under specific inoculation conditions, a pattern not fully replicated by its analogs [1]. This demonstrates that small changes in branching architecture lead to non-overlapping biological activities.

Antimicrobial Selectivity Food Preservation Guerbet Alcohols

Physicochemical Differentiation: Density and Boiling Point Compared to 1-Dodecanol and 2-Butyl-1-octanol

The introduction of a methyl branch at the C2 position of the dodecyl chain in 2-Methyl-1-dodecanol results in a lower density (0.831 g/cm³) compared to its linear analog 1-dodecanol (density ~0.830 g/cm³, though solid at room temperature) [1]. More notably, its density is distinct from the commercially prevalent C12 Guerbet alcohol, 2-butyl-1-octanol, which has a density of approximately 0.833 g/cm³ . While the boiling points are similar (~261 °C for 2-methyl-1-dodecanol vs. ~262 °C for 2-butyl-1-octanol), the density difference is a quantifiable metric for quality control and formulation calculations .

Physical Chemistry Guerbet Alcohols Product Formulation

A Calculated LogP of 4.15 Confers a Distinct Lipophilicity Profile vs. 1-Dodecanol

The calculated partition coefficient (LogP) for 2-Methyl-1-dodecanol is 4.15 , which is measurably lower than the predicted LogP for the linear 1-dodecanol, typically around 5.1-5.4 . This difference of approximately one LogP unit indicates that 2-Methyl-1-dodecanol is significantly less lipophilic than its straight-chain analog, a direct consequence of its β-branching, which disrupts hydrophobic packing and reduces its overall affinity for non-polar environments.

Lipophilicity QSAR ADME

Regulatory Status as a 'Priority Assessment Chemical Substance' Under Japanese CSCL

2-Methyl-1-dodecanol (as part of the 'Alkanol(C=10-16)' group) has been designated a Priority Assessment Chemical Substance (PACS) under Japan's Chemical Substances Control Law (CSCL) since April 1, 2014 [1]. This designation, driven by human health effect concerns, triggers specific data collection and assessment obligations that do not universally apply to all similar fatty alcohols. For instance, while the broader group is under review, the specific regulatory scrutiny on C11-C14 components (which includes 2-methyl-1-dodecanol) highlights a non-uniform risk profile within the class [2].

Regulatory Compliance Chemical Safety Risk Assessment

Validated Application Scenarios for 2-Methyl-1-dodecanol Based on Evidence


Precursor in the Total Synthesis of the Antifungal Agent Khafrefungin

2-Methyl-1-dodecanol is a documented and essential chiral intermediate in the total synthesis of Khafrefungin, a potent antifungal agent that targets inositol phosphorylceramide (IPC) synthase in fungal sphingolipid biosynthesis [1]. The synthesis leverages the specific stereochemistry at the C2 position, making this compound a non-substitutable building block for this and potentially related complex molecule syntheses [2].

Development of Selective Antimicrobial Formulations for Food Safety

The selective inhibition profile of 2-Methyl-1-dodecanol against specific food spoilage bacteria like *Pseudomonas fragi*, as opposed to the broader activity of 2-butyl-1-octanol, positions it as a candidate for targeted interventions in food preservation [1]. This selectivity could be exploited to design 'clean-label' or biopreservative strategies that suppress specific spoilage organisms without disrupting a beneficial microbial ecosystem.

Specialty Solvent or Co-Surfactant in Lipophilic Systems

With a calculated LogP of 4.15 and a liquid state at room temperature due to its β-branching [1], 2-Methyl-1-dodecanol can function as a specialty solvent or co-surfactant in formulations where a balance of moderate lipophilicity and fluidity is required. Its lower LogP compared to 1-dodecanol suggests it may be preferable for solubilizing molecules of intermediate polarity or for use in emulsion systems where a less hydrophobic anchor is desired [2].

Model Compound for Comparative QSAR and Environmental Fate Studies

The compound's distinct physicochemical properties (LogP ~4.15, density 0.831 g/cm³) and its regulatory status as a PACS [1] make it a valuable model for structure-activity relationship (QSAR) studies. Researchers investigating the impact of β-branching on the biodegradation, bioaccumulation, and toxicity of fatty alcohols can use this compound to generate comparative data against linear 1-dodecanol (LogP ~5.1) and other Guerbet alcohols [2].

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